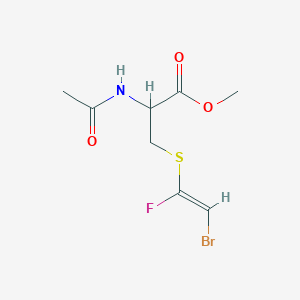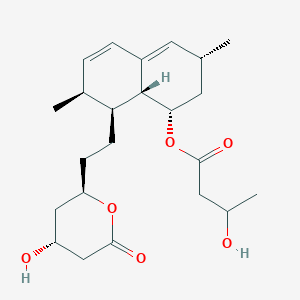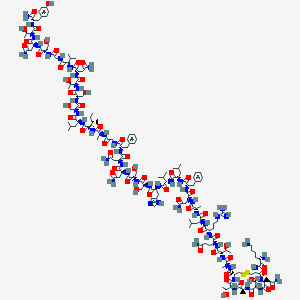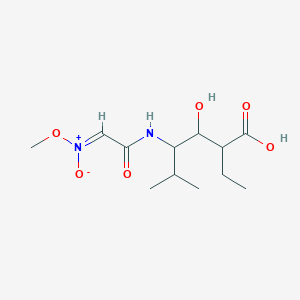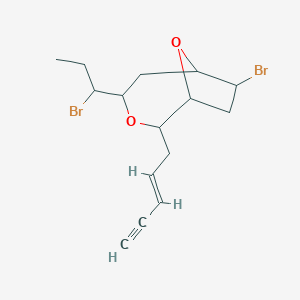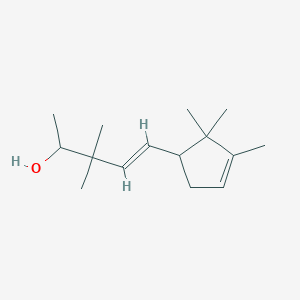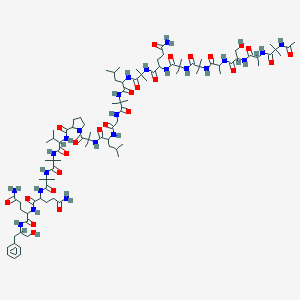
N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester (CMAC) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. CMAC is a derivative of L-cysteine and is used in various scientific research applications.
Wirkmechanismus
The exact mechanism of action of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is not fully understood. However, it is believed that N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester reacts with glutathione, a tripeptide that plays a critical role in cellular detoxification. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester forms a stable adduct with glutathione, which can be detected using various analytical techniques.
Biochemical and physiological effects:
N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has also been shown to induce oxidative stress and apoptosis in various cell types. Additionally, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has been reported to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in lab experiments is its stability. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is a stable compound that can be stored for long periods without degradation. Additionally, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is relatively easy to detect using various analytical techniques, including liquid chromatography and mass spectrometry.
However, there are also some limitations to using N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in lab experiments. One of the main limitations is its specificity. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester can react with other thiols in addition to glutathione, which can lead to false-positive results. Additionally, the detection of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in biological fluids can be challenging, particularly in complex matrices such as blood.
Zukünftige Richtungen
There are several future directions for the use of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester in scientific research. One potential application is in the development of new therapies for sulfur mustard exposure. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester could be used as a biomarker to identify individuals who have been exposed to sulfur mustard and could potentially benefit from new therapies. Additionally, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester could be used as a tool to study the role of glutathione in cellular detoxification and oxidative stress. Finally, the development of new analytical techniques for the detection of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester could improve its specificity and sensitivity, making it a more reliable biomarker for sulfur mustard exposure.
Conclusion:
In conclusion, N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester (N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester) is a synthetic compound that has been extensively studied for its biochemical and physiological effects. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is used in various scientific research applications, particularly in the field of toxicology. Its stability and ease of detection make it a valuable tool for studying cellular detoxification and oxidative stress. However, its specificity can be a limitation, and future research should focus on improving its detection and developing new applications for N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester.
Synthesemethoden
The synthesis of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester involves the reaction of L-cysteine with 2-chloro-2-methylpropyl chloroformate and acetic anhydride. The resulting product is then purified using column chromatography. The yield of N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester is typically around 50%, and the compound is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester has been widely used in scientific research, particularly in the field of toxicology. It is commonly used as a biomarker for exposure to the chemical warfare agent sulfur mustard. N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester can be detected in various biological fluids, including blood, urine, and saliva, and its levels can be used to assess exposure to sulfur mustard.
Eigenschaften
CAS-Nummer |
102516-58-5 |
|---|---|
Produktname |
N-Acetyl-S-(2-chloro-2-methylpropyl)-L-cysteine methyl ester |
Molekularformel |
C10H18ClNO3S |
Molekulargewicht |
267.77 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-(2-chloro-2-methylpropyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H18ClNO3S/c1-7(13)12-8(9(14)15-4)5-16-6-10(2,3)11/h8H,5-6H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
DWACJOIQJASOHA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CSCC(C)(C)Cl)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CSCC(C)(C)Cl)C(=O)OC |
Synonyme |
ALANINE, N-ACETYL-3-((2-CHLORO-2-METHYLPROPYL)THIO)-, METHYL ESTER, L- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)
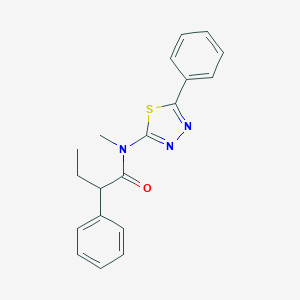
![But-2-enedioic acid; 3-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-thia-6-azabicyclo[5.4.0]undeca-7,9,11-trien-6-yl)propan-1-one](/img/structure/B216556.png)
![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)
